1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea, also known as DTPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. DTMP is a small molecule inhibitor that has been shown to disrupt the function of a key protein involved in cancer cell growth and survival. In
Scientific Research Applications
Synthesis of Novel Derivatives
1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea and its derivatives are explored in the synthesis of novel compounds. For instance, Abdelrazek et al. (2010) discuss the synthesis of various pyridine and naphthyridine derivatives, showcasing the versatility of urea derivatives in creating new molecular structures (Abdelrazek et al., 2010).
Nonlinear Optical Properties
Muthuraman et al. (2001) study molecular complexes, including pyridine derivatives, for their quadratic nonlinear optical behavior. This research highlights the potential of urea derivatives in the field of materials science and nonlinear optics (Muthuraman et al., 2001).
Anticancer Agents
Jian Feng et al. (2020) evaluate 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their antiproliferative activity against various cancer cell lines. This underscores the importance of urea derivatives in medicinal chemistry, particularly in the development of new anticancer agents (Jian Feng et al., 2020).
Enzyme Inhibitors
Vidaluc et al. (1995) discuss the synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)alkyl-3-ar(o)yl(thio)ureas as acetylcholinesterase inhibitors. Such compounds show potential in treating diseases like Alzheimer's (Vidaluc et al., 1995).
Microwave-Assisted Synthesis
Li and Chen (2008) developed a method for synthesizing thiadiazol-2-yl urea derivatives using microwave irradiation. This illustrates the role of urea derivatives in advancing synthetic methodologies (Li & Chen, 2008).
Antimicrobial Activity
Reddy et al. (2003) synthesized N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas and evaluated their antimicrobial activity, indicating their potential in the development of new antimicrobial agents (Reddy et al., 2003).
Model Studies for Enzyme Activity
Velusamy et al. (2004) investigate iron(III) complexes of monophenolate ligands, including pyridine derivatives, as models for catechol dioxygenases. This research contributes to understanding enzyme mechanisms and designing enzyme inhibitors (Velusamy et al., 2004).
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-25-17-6-5-14(9-18(17)26-2)11-22-20(24)23-12-15-8-16(13-21-10-15)19-4-3-7-27-19/h3-10,13H,11-12H2,1-2H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDOBLAMTWWDAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.